Home > Products > Screening Compounds P91634 > 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide - 1493524-11-0

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide

Catalog Number: EVT-13222144
CAS Number: 1493524-11-0
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of certain protein kinases. This compound is classified under the pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's unique structure incorporates both a tert-butyl group and an ethoxy-substituted quinoline moiety, contributing to its pharmacological profile.

Source

The compound is referenced in various scientific databases and literature, including chemical suppliers and research articles that discuss its synthesis and biological applications. The specific CAS Number for this compound is 1493524-11-0, indicating its unique identity in chemical registries .

Classification

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide falls into the category of pyrazole carboxamides, which are characterized by the presence of a pyrazole ring and a carboxamide functional group. This classification is significant as it relates to the compound's mechanism of action and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide typically involves several steps that include the formation of the pyrazole ring followed by functionalization with the ethoxyquinoline moiety. The synthetic pathway may include:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  2. Introduction of Ethoxy Group: The ethoxyquinoline moiety can be introduced via nucleophilic substitution reactions.
  3. Carboxamide Formation: The final step often involves the acylation of an amine to form the carboxamide functional group.

Technical Details

The synthesis may utilize various reagents such as di-tert-butyl dicarbonate for protecting groups, and solvents like dimethylformamide or pyridine to facilitate reactions . Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula for 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide is C19H23N5O2. Its structure features:

  • A pyrazole ring with an amino group at position 5.
  • A tert-butyl group at position 1.
  • An ethoxyquinoline substituent at position 3.
  • A carboxamide group at position 4.

Data

The molecular weight of this compound is approximately 353.42 g/mol . The structural configuration contributes to its biological activity, particularly in inhibiting specific enzymes.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for pyrazole derivatives, including:

  1. Acylation Reactions: To modify the amine group further or introduce different acyl chains.
  2. Nucleophilic Substitution: Particularly involving the ethoxy group, which may be replaced or modified under certain conditions.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

Mechanism of Action

Process

The mechanism of action for 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide primarily involves inhibition of cyclin-dependent kinases (CDKs) or other related protein kinases. This inhibition can disrupt cell cycle progression in cancerous cells, leading to apoptosis.

Data

Studies have shown that similar compounds exhibit IC50 values in low micromolar ranges against specific targets, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature with a melting point that varies based on purity but generally falls within a specific range indicative of crystalline materials.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability under standard laboratory conditions but may require protection from light due to potential degradation.

Relevant analyses include thermodynamic stability assessments using computational chemistry techniques .

Applications

Scientific Uses

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutics targeting CDPKs involved in parasitic infections.
  2. Biological Research: Investigating cellular mechanisms related to kinase signaling pathways.
  3. Pharmaceutical Development: Formulating new drugs based on its structural framework for treating diseases like toxoplasmosis .
Introduction to 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide in Medicinal Chemistry

Historical Development of 5-Aminopyrazole-4-Carboxamide Scaffolds in Drug Discovery

The 5-aminopyrazole-4-carboxamide (AC) scaffold emerged in the 1990s as a versatile pharmacophore for kinase inhibition, with early applications focused on mammalian kinases like cyclin-dependent kinases. The unsubstituted core structure (CAS 186190-79-4) served as a synthetic precursor for structure-activity relationship (SAR) exploration [9]. Key medicinal chemistry milestones were achieved through systematic N1 and C3 substitutions that transformed this scaffold into a potent antiparasitic chemotype. The introduction of a tert-butyl group at the N1 position significantly enhanced metabolic stability by sterically shielding the pyrazole ring from oxidative degradation, while the ethoxyquinoline moiety at C3 provided optimal spatial geometry for hydrophobic interactions within parasitic kinase targets [7] [4].

Table 1: Historical Development of 5-Aminopyrazole-4-Carboxamide-Based Therapeutics

Year RangeKey Structural DevelopmentTherapeutic Significance
1990-2010Unsubstituted AC scaffold (CAS 186190-79-4)Base pharmacophore for kinase inhibitor exploration
2012-2015N1-tert-butyl derivativesEnhanced metabolic stability and kinase selectivity
2015C3-(7-ethoxyquinolin-3-yl) optimizationSelective inhibition of apicomplexan CDPK enzymes; BKI-1517 (CAS 1493524-11-0) identified
2019-2023Hydroxyalkyl modifications at N1Reduced cardiotoxicity while maintaining antiparasitic efficacy (BKI-1708, BKI-1770 analogs)

The breakthrough for cryptosporidiosis therapy came when the specific molecular hybrid 5-amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide (BKI-1517, CAS 1493524-11-0) was synthesized and characterized. This compound exhibited a 50 nM half-maximal effective concentration (EC₅₀) against Cryptosporidium parvum in HCT-8 cell cultures – representing a >100-fold potency improvement over earlier AC derivatives [2] [6]. Crystallographic studies revealed that the 7-ethoxyquinoline moiety enabled optimal π-stacking interactions within the hydrophobic pocket of C. parvum calcium-dependent protein kinase 1 (CpCDPK1), while the carboxamide group formed critical hydrogen bonds with the kinase's hinge region [7]. Subsequent optimization focused on maintaining this potency while improving safety profiles, leading to next-generation compounds like BKI-1708 (8 mg/kg efficacy in murine models) featuring polar hydroxyl groups that reduced cardiovascular liabilities [4].

Role of Quinoline and Pyrazole Hybridization in Antiparasitic Agent Design

The molecular hybridization of quinoline and pyrazole pharmacophores in 5-amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide creates synergistic mechanisms against apicomplexan parasites. The 7-ethoxyquinoline moiety specifically exploits a unique hydrophobic pocket in CpCDPK1 that is absent in mammalian kinases. This structural feature results from the evolutionary loss of a gatekeeper residue (phenylalanine in mammalian kinases), creating a deep hydrophobic cavity that accommodates the ethoxyquinoline group with high affinity [2] [7]. Concurrently, the 5-aminopyrazole-4-carboxamide core functions as an ATP-mimetic scaffold that competitively occupies the nucleotide binding site. The carboxamide group forms dual hydrogen bonds with the hinge region backbone atoms (Cys148 and Gly146 in CpCDPK1), while the tert-butyl substituent at N1 induces conformational strain that enhances selectivity for parasitic over human kinases [4] [10].

Table 2: Structural Components and Their Antiparasitic Roles

Molecular ComponentStructural FeatureBiological Function in Antiparasitic Activity
7-Ethoxyquinoline moietyHydrophobic aromatic extensionExploits enlarged hydrophobic pocket in CpCDPK1; enables π-stacking with Phe128
5-Aminopyrazole-4-carboxamideATP-mimetic coreCompetes with ATP binding; hydrogen bonds with hinge region (Cys148, Gly146)
N1-tert-butyl groupSterically bulky alkyl substituentEnhances metabolic stability; induces selective conformation in kinase binding cleft
C4-CarboxamideHydrogen bond donor/acceptorForms critical hydrogen bonds with Glu120 and backbone amides in catalytic loop

This hybridization strategy achieves dual-stage inhibition of Cryptosporidium parasites: The compound blocks sporozoite invasion (IC₅₀ = 0.41-0.73 μM) and intracellular development by disrupting calcium-dependent signaling pathways essential for microneme secretion and gliding motility [2] [4]. In vivo validation demonstrated that BKI-1517 cured 83.3% (5/6) of chronically infected SCID/beige mice at 120 mg/kg/day dosing for five days, significantly reducing oocyst shedding quantified via qPCR of stool samples [2]. Molecular hybridization further enabled rational optimization of physicochemical properties – the logP of 3.2 balances membrane permeability and aqueous solubility, while the molecular weight (353.42 g/mol) adheres to Lipinski's Rule of Five for oral bioavailability [1] [6].

Table 3: Key Antiparasitic Hybrid Analogs and Their Efficacy

CompoundStructural VariationC. parvum EC₅₀ (μM)CDPK1 IC₅₀ (nM)Murine Model Efficacy
BKI-15177-Ethoxyquinoline, N1-tBu0.050.783.3% cure at 120 mg/kg QD×5
BKI-17087-Cyclopropoxyquinoline, N1-OH0.410.0007100% reduction at 8 mg/kg QD×5
BKI-17706-Ethoxynaphthyl, N1-OH0.730.003497% reduction at 30 mg/kg BID×5

Properties

CAS Number

1493524-11-0

Product Name

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide

IUPAC Name

5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)pyrazole-4-carboxamide

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H23N5O2/c1-5-26-13-7-6-11-8-12(10-22-14(11)9-13)16-15(18(21)25)17(20)24(23-16)19(2,3)4/h6-10H,5,20H2,1-4H3,(H2,21,25)

InChI Key

XZLFLNWUBLMFQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=C(C=C2C=C1)C3=NN(C(=C3C(=O)N)N)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.